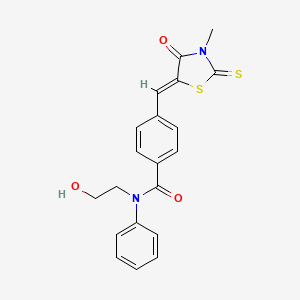

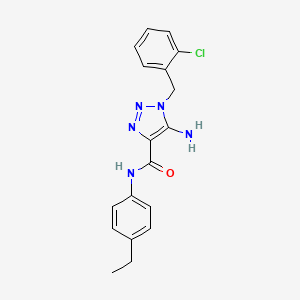

![molecular formula C15H16N6O2 B2762566 N-(3-([1,2,4]三唑[1,5-a]嘧啶-6-基)丙基)-5-环丙基异噁唑-3-甲酰胺 CAS No. 2034376-66-2](/img/structure/B2762566.png)

N-(3-([1,2,4]三唑[1,5-a]嘧啶-6-基)丙基)-5-环丙基异噁唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide” is a compound that falls under the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to display moderate antiproliferative activities against cancer cells .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines have shown remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .科学研究应用

Synthesis of Heterocyclic Compounds

Heterocyclic compounds containing nitrogen, such as 1,2,4-triazolo[1,5-a]pyridines, are significant in medicinal chemistry due to their biological activities. Sustainable methodologies for synthesizing these compounds are actively pursued, with applications in creating bioactive molecules for pharmaceutical use .

Anticancer Applications

The structural feature of triazolopyrimidines allows for the manifestation of substituents in defined three-dimensional representations, which is exploited in drug design. These compounds have shown potential in anticancer applications, with various derivatives being explored for their pharmacological activities .

Energetic Materials

Triazolopyrimidines have been investigated for their application as energetic materials due to their good thermal stabilities and detonation properties. They are considered for use in less sensitive explosives and propellants .

Cardiovascular Therapeutics

Some derivatives of the triazolopyrimidine class act as inverse agonists for receptors implicated in cardiovascular diseases. They are explored for treating conditions such as hypertension and other heart-related disorders .

Antimicrobial Agents

The antibacterial activities of triazolopyrimidine derivatives have been tested against various bacterial strains. These compounds are evaluated for their minimum inhibitory concentrations, indicating their potential as antimicrobial agents .

Diabetes Management

Compounds within this class have been recognized as potential therapeutic targets for disorders like diabetes. They interact with fatty acid-binding proteins, which play a role in lipid metabolism and glucose homeostasis .

Material Sciences

The triazolopyrimidine compounds also find applications in material sciences due to their unique properties, which can be utilized in developing new materials with specific functionalities .

Enzyme Inhibition

These compounds are studied for their enzyme inhibitory activities, which is crucial in the development of drugs targeting specific enzymes involved in disease pathways. They have shown activity as inhibitors for various enzymes, contributing to the treatment of diseases like tuberculosis .

未来方向

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This results in the disruption of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is responsible for the progression of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant inhibition of cell growth and induction of apoptosis . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

属性

IUPAC Name |

5-cyclopropyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c22-14(12-6-13(23-20-12)11-3-4-11)16-5-1-2-10-7-17-15-18-9-19-21(15)8-10/h6-9,11H,1-5H2,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQCGYUZDDYNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

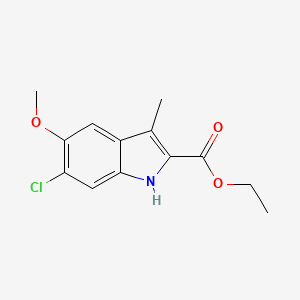

![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)

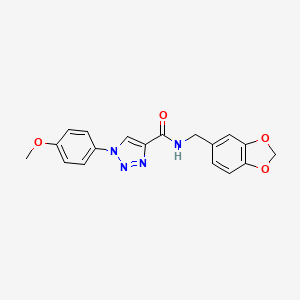

![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)

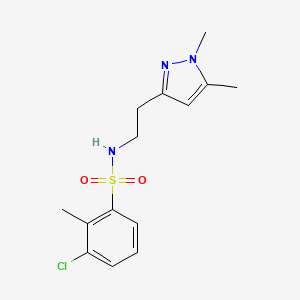

![6-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2762487.png)

![Tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B2762490.png)

![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762492.png)

![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone](/img/structure/B2762500.png)

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2762504.png)

![3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2762506.png)